molecular formula C15H16BrNO3S B288470 N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide

N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide

Numéro de catalogue B288470
Poids moléculaire: 370.3 g/mol
Clé InChI: NBPVEPRWIGOOTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide, commonly known as BEMOSA, is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in various diseases. BEMOSA has been synthesized using different methods and has shown promising results in preclinical studies.

Mécanisme D'action

The exact mechanism of action of BEMOSA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BEMOSA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. BEMOSA has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, BEMOSA has been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
BEMOSA has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. BEMOSA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BEMOSA has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of NF-kB and MAPK signaling pathways. In addition, BEMOSA has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the activation of microglia and astrocytes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BEMOSA is its potential as a therapeutic agent in various diseases. BEMOSA has shown promising results in preclinical studies and may have fewer side effects compared to other drugs. However, one of the limitations of BEMOSA is its low solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of BEMOSA.

Orientations Futures

For BEMOSA include further preclinical and clinical studies to determine its safety and efficacy in various diseases. BEMOSA may also be modified to improve its solubility and bioavailability. In addition, BEMOSA may be used in combination with other drugs or therapies to enhance its therapeutic effects. Further studies are also needed to determine the mechanism of action of BEMOSA and its potential as a diagnostic tool.

Méthodes De Synthèse

BEMOSA has been synthesized using different methods, including the reaction of 4-bromonitrobenzene with 2-ethoxy-5-methylbenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with ammonia or amines. Another method involves the reaction of 4-bromophenylamine with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The purity and yield of BEMOSA can be improved by recrystallization and column chromatography.

Applications De Recherche Scientifique

BEMOSA has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, BEMOSA has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. BEMOSA has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, BEMOSA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

Nom du produit

N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide

Formule moléculaire

C15H16BrNO3S

Poids moléculaire

370.3 g/mol

Nom IUPAC

N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3

Clé InChI

NBPVEPRWIGOOTG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br

SMILES canonique

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.